molecular formula C8H15Cl B15329245 7-Chloro-6-methylhept-1-ene

7-Chloro-6-methylhept-1-ene

Cat. No.: B15329245
M. Wt: 146.66 g/mol
InChI Key: JNAVQLPYGBALGS-UHFFFAOYSA-N
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Description

7-Chloro-6-methylhept-1-ene is an organochlorine compound belonging to the class of substituted alkenes. Its structure comprises a seven-carbon chain (heptene) with a chlorine atom at the seventh carbon, a methyl group at the sixth carbon, and a double bond between the first and second carbons (Figure 1). This configuration imparts distinct physicochemical properties, such as reduced boiling points compared to saturated analogs due to weaker van der Waals interactions.

Properties

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

7-chloro-6-methylhept-1-ene

InChI

InChI=1S/C8H15Cl/c1-3-4-5-6-8(2)7-9/h3,8H,1,4-7H2,2H3

InChI Key

JNAVQLPYGBALGS-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC=C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methylhept-1-ene can be achieved through various methods. One common approach involves the chlorination of 6-methylhept-1-ene. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methylhept-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 7-hydroxy-6-methylhept-1-ene or 7-amino-6-methylhept-1-ene.

    Addition: Formation of 7,7-dibromo-6-methylheptane or 7-chloro-6-methylheptane.

    Elimination: Formation of 6-methylhept-1,6-diene.

Scientific Research Applications

7-Chloro-6-methylhept-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methylhept-1-ene involves its interaction with various molecular targets. The chlorine atom and the double bond play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions and as a nucleophile in addition reactions. The pathways involved include the formation of carbocations and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Structural Analogs

Property This compound 7-Chloro-2-methyl-hept-1-ene
CAS Number Not Available 191488-26-3
Molecular Formula C₈H₁₃Cl C₈H₁₃Cl
Molecular Weight (g/mol) 160.68 160.68
Substituent Positions Cl at C7, CH₃ at C6 Cl at C7, CH₃ at C2
Physical State (Predicted) Colorless to pale yellow liquid Colorless to pale yellow liquid
Boiling Point Not Available Lower than saturated analogs

Research Findings and Discussion

  • Positional Effects on Reactivity : The distal methyl group in this compound likely enhances its stability in storage compared to isomers with substituents near reactive sites .
  • Synthetic Utility : The compound’s structure suggests utility in synthesizing branched alkanes via hydrogenation or functionalized polymers through radical polymerization.
  • Data Gaps : Experimental studies on its thermodynamic properties (e.g., vapor pressure, enthalpy of combustion) are urgently needed to validate predictions.

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